molecular formula C8H17NO2S2 B13014268 N-(1-(Ethylsulfonyl)propan-2-yl)thietan-3-amine

N-(1-(Ethylsulfonyl)propan-2-yl)thietan-3-amine

Cat. No.: B13014268
M. Wt: 223.4 g/mol
InChI Key: CDVXNDYWMLDIIE-UHFFFAOYSA-N
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Description

N-(1-(Ethylsulfonyl)propan-2-yl)thietan-3-amine: is a chemical compound with the molecular formula C8H17NO2S2 and a molecular weight of 223.35 g/mol . It is primarily used for research purposes and is known for its unique structural features, which include a thietan ring and an ethylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Ethylsulfonyl)propan-2-yl)thietan-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of thietan-3-amine with ethylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Ethylsulfonyl)propan-2-yl)thietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones , while reduction could produce amines or alcohols .

Scientific Research Applications

N-(1-(Ethylsulfonyl)propan-2-yl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(Ethylsulfonyl)propan-2-yl)thietan-3-amine involves its interaction with specific molecular targets. The ethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the thietan ring and the ethylsulfonyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H17NO2S2

Molecular Weight

223.4 g/mol

IUPAC Name

N-(1-ethylsulfonylpropan-2-yl)thietan-3-amine

InChI

InChI=1S/C8H17NO2S2/c1-3-13(10,11)6-7(2)9-8-4-12-5-8/h7-9H,3-6H2,1-2H3

InChI Key

CDVXNDYWMLDIIE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC(C)NC1CSC1

Origin of Product

United States

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